Cas no 86053-98-7 (2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid)
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid
- 86053-98-7
- EN300-1857671
- AKOS002671951
-
- Inchi: 1S/C11H15NO4/c1-3-16-8-5-4-7(6-9(8)15-2)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14)
- InChI Key: SNCHGETWBDSGNU-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1OC)C(C(=O)O)N
Computed Properties
- Exact Mass: 225.10010796g/mol
- Monoisotopic Mass: 225.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.4
- Topological Polar Surface Area: 81.8Ų
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1857671-1g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 1g |
$871.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-5g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 5g |
$2525.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-10g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 10g |
$3746.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-0.05g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 0.05g |
$732.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-0.1g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 0.1g |
$767.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-0.25g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 0.25g |
$801.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-0.5g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 0.5g |
$836.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-1.0g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 1g |
$871.0 | 2023-06-01 | ||
| Enamine | EN300-1857671-2.5g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 2.5g |
$1707.0 | 2023-09-18 | ||
| Enamine | EN300-1857671-5.0g |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid |
86053-98-7 | 5g |
$2525.0 | 2023-06-01 |
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid
Comprehensive Overview of 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid (CAS No. 86053-98-7)
2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid (CAS No. 86053-98-7) is a specialized organic compound with a unique molecular structure that combines an amino group, an acetic acid moiety, and substituted phenyl rings. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug synthesis and metabolic studies. The presence of both ethoxy and methoxy functional groups enhances its reactivity, making it a valuable intermediate in the development of bioactive molecules.
In recent years, the demand for 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid has surged, particularly in the fields of medicinal chemistry and biotechnology. Researchers are exploring its role in the synthesis of novel anti-inflammatory agents and neuroprotective compounds, aligning with the growing interest in natural product derivatives and green chemistry. The compound's structural versatility allows it to serve as a building block for peptide mimetics and enzyme inhibitors, addressing current challenges in drug discovery.
The synthesis of 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid typically involves multi-step organic reactions, including etherification, amination, and carboxylation. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and accurate characterization. These methodologies are critical for meeting the stringent quality standards required in pharmaceutical manufacturing and academic research.
From an industrial perspective, CAS No. 86053-98-7 is increasingly relevant in the production of specialty chemicals and fine chemicals. Its compatibility with sustainable synthesis routes aligns with the global shift toward eco-friendly processes. Companies are investing in catalytic methods and flow chemistry to optimize its production, reducing waste and energy consumption. This focus on sustainability resonates with the broader ESG (Environmental, Social, and Governance) trends dominating the chemical industry.
In the context of health and wellness, 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid has been studied for its potential antioxidant properties. With rising consumer interest in nutraceuticals and functional foods, this compound could play a role in developing dietary supplements that target oxidative stress-related conditions. Its molecular framework is also being investigated for cosmeceutical applications, particularly in anti-aging formulations.
For researchers and manufacturers, understanding the physicochemical properties of 86053-98-7 is essential. Key parameters such as solubility, melting point, and stability under various conditions are critical for formulation development. Recent studies have highlighted its pH-dependent behavior, which influences its bioavailability and efficacy in drug delivery systems. These insights are invaluable for optimizing preclinical studies and regulatory submissions.
The future of 2-amino-2-(4-ethoxy-3-methoxyphenyl)acetic acid lies in its adaptability to emerging technologies. Innovations in computational chemistry and AI-driven drug design are accelerating its integration into high-throughput screening platforms. Additionally, collaborations between academia and industry are fostering new applications, from biocatalysis to personalized medicine. As the scientific community continues to unravel its potential, this compound is poised to become a cornerstone in next-generation therapeutics.
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